Pyrazolo[1,5-a]pyrimidin-6-ol
Overview
Description
Pyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that contains both pyrazole and pyrimidine rings.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidin-6-ol is a member of the pyrazolopyrimidines family, which forms the central core of a variety of complex chemical compounds including some pharmaceuticals . It is known to be the basis for a class of sedative and anxiolytic drugs related to benzodiazepines . It has also been identified as a strategic compound for optical applications .
Mode of Action
It is known that one isomer of pyrazolopyrimidines, which includes this compound, is related in terms of their effect to benzodiazepines . These drugs are intended to induce sleep and are prescribed for people suffering from insomnia .
Biochemical Pathways
It is known that pyrazolopyrimidines, including this compound, have significant photophysical properties . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Pharmacokinetics
Some pyrazolopyrimidines have been found to possess good pharmacokinetic profiles, with oral bioavailabilities of 674% and 562%, respectively .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidin-6-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method includes the copper-catalyzed approach, which uses microwave-assisted reactions to achieve high yields in a shortened time frame . Industrial production methods often focus on optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include β-enaminones and 3-methyl-1H-pyrazol-5-amine . The major products formed from these reactions are often derivatives with enhanced photophysical properties, making them suitable for applications in optical materials .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidin-6-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology and medicine, it has shown potential as an antitumor scaffold and enzymatic inhibitor . Additionally, its significant photophysical properties make it valuable in material science for developing fluorescent probes and optical materials .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-6-ol is unique due to its fused ring structure and significant photophysical properties. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which also exhibit notable biological activities and are used as CDK2 inhibitors . These compounds share structural similarities but differ in their specific applications and molecular targets.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTWUWCOINVHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1580489-59-3 | |
Record name | pyrazolo[1,5-a]pyrimidin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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